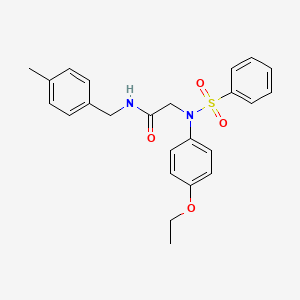
4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as AMPP, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of pyrrolones and has a unique chemical structure that makes it a promising candidate for various research studies.
Scientific Research Applications
4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been found to exhibit potential anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cells. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research studies. Additionally, this compound has been found to exhibit low toxicity and minimal side effects, making it a safe candidate for in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the anticancer potential of this compound and its potential use in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. Its unique chemical structure and various biochemical and physiological effects make it a promising candidate for various research studies. Although further research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound has the potential to contribute significantly to the field of biomedical research.
Synthesis Methods
The synthesis of 4-acetyl-3-hydroxy-1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving several chemical reactions. One of the most common methods for synthesizing this compound is the Hantzsch reaction. This method involves the condensation of 4-methoxyacetophenone, benzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to various purification techniques to obtain pure this compound.
properties
IUPAC Name |
3-acetyl-4-hydroxy-1-(4-methoxyphenyl)-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(21)16-17(13-6-4-3-5-7-13)20(19(23)18(16)22)14-8-10-15(24-2)11-9-14/h3-11,17,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZLIWIDIICWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5006963.png)

![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)
![2-[(2,4-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)hydrazinecarboxamide](/img/structure/B5007034.png)
![5-isopropenyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5007042.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5007060.png)